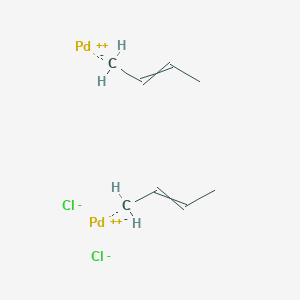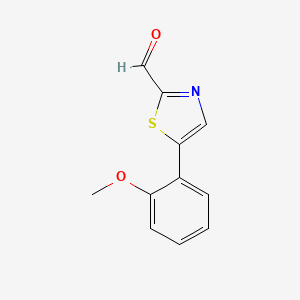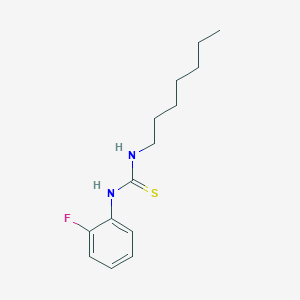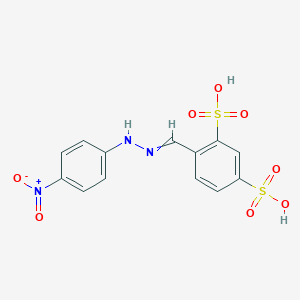
bis((2E)-but-2-en-1-ylpalladiumylium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: is a coordination complex featuring palladium as the central metal atom. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and reactivity. It is often utilized in various catalytic processes, particularly in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis((2E)-but-2-en-1-ylpalladiumylium) dichloride typically involves the reaction of palladium(II) chloride with but-2-en-1-yl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
PdCl2+2C4H7Cl→Pd(C4H7)2Cl2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines, amines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species.
科学研究应用
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用机制
The mechanism of action of bis((2E)-but-2-en-1-ylpalladiumylium) dichloride involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive and allowing for various transformations to occur. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: can be compared with other palladium complexes such as:
- Bis(acetonitrile)palladium dichloride
- Bis(benzonitrile)palladium dichloride
- Bis(triphenylphosphine)palladium chloride
These compounds share similar coordination environments but differ in their ligand structures, which can significantly affect their reactivity and applications. For example, bis(acetonitrile)palladium dichloride is often used in homogeneous catalysis, while bis(triphenylphosphine)palladium chloride is commonly employed in cross-coupling reactions .
属性
分子式 |
C8H14Cl2Pd2 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC 名称 |
but-2-ene;palladium(2+);dichloride |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI 键 |
ZMPSAJZWHPLTKH-UHFFFAOYSA-L |
规范 SMILES |
CC=C[CH2-].CC=C[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148123.png)
![2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)

![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)

![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)

![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)

![Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
![2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)
